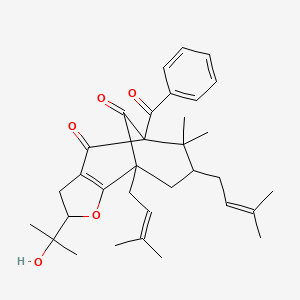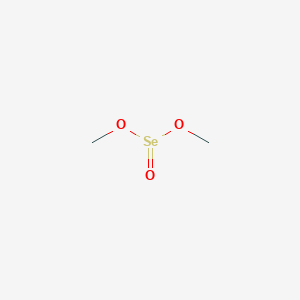
Dimethyl selenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl selenite is a member of selenite esters.
Scientific Research Applications
Cancer Chemoprevention
Dimethyl selenite has been studied in the context of cancer chemoprevention. Research has shown that selenium compounds, including dimethyl selenite, can be effective in preventing certain types of cancer. For instance, a study reported the chemopreventive activities of various selenium compounds, including dimethyl selenite, in a rat mammary tumor model. The study found that selenium compounds capable of generating methylated metabolites, particularly monomethylated species, have good chemopreventive potential (Ip, Hayes, Budnick, & Ganther, 1991).
Antioxidant Properties and DNA Protection
Dimethyl selenite's role as an antioxidant in human health has been highlighted, particularly its significance in protecting against oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (NOS). These properties are linked to the prevention of diseases like cancer and heart disease (Tinggi, 2008).
Plant Fungal Diseases and Insect Pest Control
In agriculture, dimethyl selenite has been investigated for its roles in controlling plant fungal diseases and insect pests. Research indicates that selenium, metabolized into compounds like dimethyl selenite or dimethyl diselenide, can act as insect repellent compounds and have negative effects on pathogens, thus providing resistance to insect pests and fungal diseases in plants (Li et al., 2023).
Environmental Health and Phytoremediation
The use of dimethyl selenite in environmental health, particularly in phytoremediation, has been explored. Research shows that certain plant species can volatilize significant amounts of selenium, primarily as dimethylselenide, a less toxic form compared to inorganic selenium species. This capability is essential for the removal of selenium from contaminated environments (Pilon-Smits et al., 1998).
properties
Product Name |
Dimethyl selenite |
|---|---|
Molecular Formula |
C2H6O3Se |
Molecular Weight |
157.04 g/mol |
IUPAC Name |
dimethyl selenite |
InChI |
InChI=1S/C2H6O3Se/c1-4-6(3)5-2/h1-2H3 |
InChI Key |
NTEFHFJOCXLHIX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Se](=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




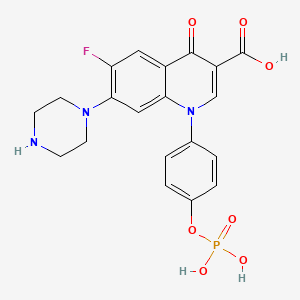

![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)


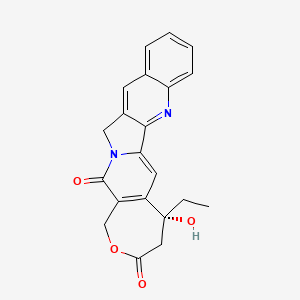

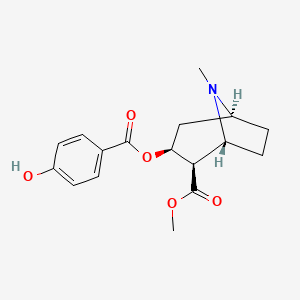
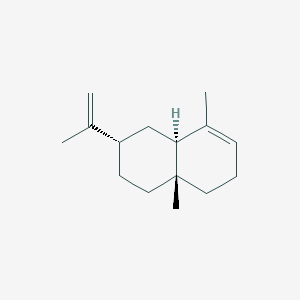
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)
